Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 2-(azidomethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with azidomethyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the azidation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with alkyl halides or other electrophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include alkyl halides, reducing agents like LiAlH4, and catalysts for cycloaddition reactions . Major products formed from these reactions include substituted piperidines, amines, and triazoles .
Scientific Research Applications
Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(azidomethyl)piperidine-1-carboxylate primarily involves its azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions to form triazoles, which are important in many biological and chemical processes . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a bromoethyl group instead of an azidomethyl group, leading to different reactivity and applications.
Tert-butyl 4-(formylmethyl)piperidine-1-carboxylate: This compound has a formylmethyl group, which can undergo different types of reactions compared to the azidomethyl group.
Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: This compound has a dimethylaminoacryloyl group, which imparts different chemical properties and uses.
The uniqueness of this compound lies in its azide group, which is highly reactive and versatile in various chemical transformations .
Properties
IUPAC Name |
tert-butyl 2-(azidomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-7-5-4-6-9(15)8-13-14-12/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJFNMPWHPFKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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